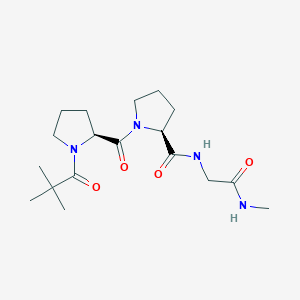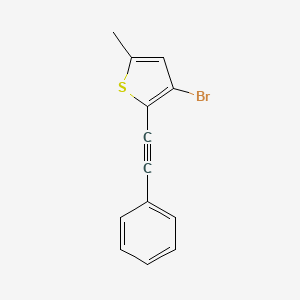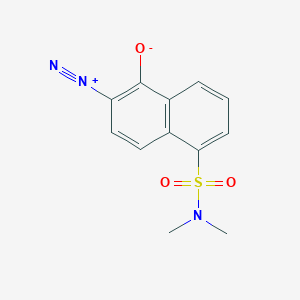
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate is a chemical compound with the molecular formula C12H11N3O3S It is known for its unique structure, which includes a diazonium group and a dimethylsulfamoyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate typically involves the diazotization of 5-amino-2-(dimethylsulfamoyl)naphthalene. The reaction is carried out under acidic conditions using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The reaction can be represented as follows:
5-Amino-2-(dimethylsulfamoyl)naphthalene+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the naphthalene ring.
Coupling Reactions: Azo compounds with extended conjugation and vivid colors.
Reduction Reactions: The corresponding amine derivative of the naphthalene ring.
Scientific Research Applications
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its potential use in drug development and diagnostic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic and can undergo substitution or coupling reactions with nucleophiles. In biological systems, it may interact with nucleophilic sites on biomolecules, leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-5-methylsulfonylnaphthalen-1-olate
- 2-Diazonio-5-sulfamoylnaphthalen-1-olate
Uniqueness
2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88429-10-1 |
|---|---|
Molecular Formula |
C12H11N3O3S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate |
InChI |
InChI=1S/C12H11N3O3S/c1-15(2)19(17,18)11-5-3-4-9-8(11)6-7-10(14-13)12(9)16/h3-7H,1-2H3 |
InChI Key |
BMNLTDCWKYHPBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


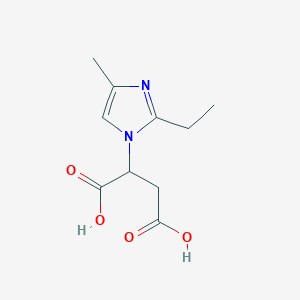
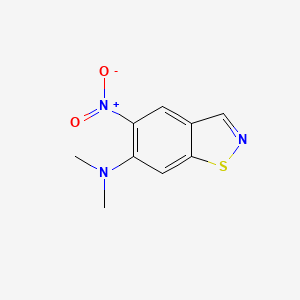
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
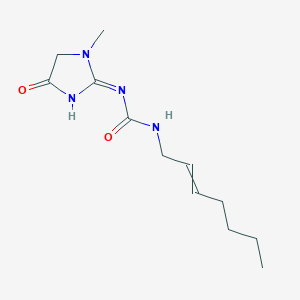
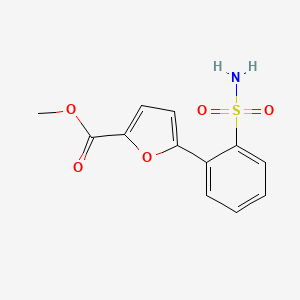
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
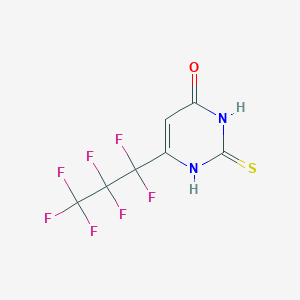
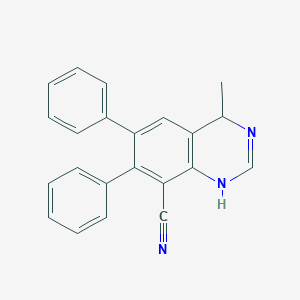

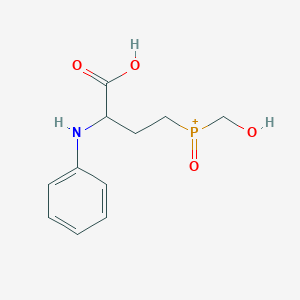
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
